N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
Description
"N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide" is a heterocyclic compound featuring a 1,2,3-triazole moiety fused with a 1,2,4-thiadiazole ring and substituted with a 2-ethoxyphenyl group at position 1 of the triazole. This compound is of interest due to its structural complexity, which may confer unique physicochemical and biological properties compared to simpler analogs.
Properties
Molecular Formula |
C21H20N6O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[3-[1-(2-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H20N6O3S/c1-4-30-17-8-6-5-7-16(17)27-13(2)18(24-26-27)19-22-21(31-25-19)23-20(28)14-9-11-15(29-3)12-10-14/h5-12H,4H2,1-3H3,(H,22,23,25,28) |
InChI Key |
NQAWHAQSVJAEGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, which are then coupled with the methoxybenzamide moiety. Common reagents used in these reactions include ethyl bromide, hydrazine hydrate, and various catalysts to facilitate the formation of the triazole and thiadiazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogs
N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide ()
- Structural Differences : The substitution at the triazole’s phenyl ring differs (2-ethoxy in the target compound vs. 3,4-dimethoxy in this analog).
- The 2-ethoxy group in the target compound may enhance lipophilicity and metabolic stability compared to polar methoxy groups .
2-[1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide ()
- Structural Differences : Replaces the thiadiazole ring with a thiazole and introduces a trifluoromethylbenzyl group.
- Impact : The trifluoromethyl group increases hydrophobicity and may improve blood-brain barrier penetration. The thiazole ring, being less polar than thiadiazole, could reduce solubility but enhance membrane permeability .
Physicochemical Properties
Comparative data from , and 5 suggest:
*Inferred from similar benzamide derivatives .
- Analysis : The target compound’s 2-ethoxy group likely reduces crystallinity compared to methoxy analogs, as seen in lower melting points for ethoxy-substituted compounds in . Its solubility profile may favor organic solvents, enhancing formulation flexibility .
Computational and Crystallographic Insights
- Docking Studies : Analogs like 9c () adopt a "folded" conformation in enzyme binding pockets, with the triazole and thiadiazole rings positioned to engage catalytic residues. The target compound’s ethoxy group may stabilize this conformation via van der Waals interactions .
- Crystallography : SHELX software () is critical for resolving complex heterocyclic structures, ensuring accurate stereochemical assignments for structure-activity relationship (SAR) studies .
Biological Activity
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a complex organic compound that exhibits a variety of biological activities. This compound is part of the triazole and thiadiazole classes, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Thiadiazole Moiety : Associated with various pharmacological effects including anticancer and antimicrobial activities.
- Methoxybenzamide Group : May enhance lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that thiadiazole derivatives generally exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of 1,3,4-thiadiazole showed broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae .
- Specific derivatives have been synthesized and tested for their effectiveness against fungal infections, often showing comparable or superior efficacy to standard treatments .
Anticancer Potential
Thiadiazole compounds have been explored for their anticancer properties:
- In vitro studies have shown that certain thiadiazole derivatives induce apoptosis in cancer cell lines such as A549 (lung cancer) through mechanisms involving regulation of apoptotic proteins .
- The compound's structure suggests potential interactions with cellular pathways involved in cancer progression.
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of thiadiazole derivatives:
- Compounds within this class have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Other Pharmacological Activities
Thiadiazoles are also noted for additional activities:
- Anticonvulsant : Some derivatives have shown promise in reducing seizure activity in animal models.
- Analgesic : Certain compounds exhibit pain-relieving effects comparable to conventional analgesics .
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
Case Study: Anticancer Activity Evaluation
A specific study evaluated the anticancer effects of a series of thiadiazole derivatives on human non-small cell lung cancer cells. The findings indicated that one derivative significantly inhibited cell proliferation with an IC50 value indicating strong potency, suggesting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
